molecular formula C19H13NO4 B5830622 3-nitrophenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate

3-nitrophenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate

Cat. No.: B5830622
M. Wt: 319.3 g/mol
InChI Key: AYWAWSOTWUBMBV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitrophenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a nitrophenyl group and a naphthyl group connected through a propenoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrophenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate typically involves the esterification of 3-nitrophenol with (2E)-3-(naphthalen-1-yl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-nitrophenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: 3-nitrophenol and (2E)-3-(naphthalen-1-yl)prop-2-enoic acid.

Scientific Research Applications

3-nitrophenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-nitrophenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the naphthyl group can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the function of molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-nitrophenyl acetate: Similar ester linkage but lacks the naphthyl group.

    3-nitrophenyl benzoate: Contains a benzoyl group instead of the naphthyl group.

    3-nitrophenyl (2E)-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of the naphthyl group.

Uniqueness

3-nitrophenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate is unique due to the presence of both nitrophenyl and naphthyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

(3-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-19(24-17-9-4-8-16(13-17)20(22)23)12-11-15-7-3-6-14-5-1-2-10-18(14)15/h1-13H/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWAWSOTWUBMBV-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.